molecular formula C20H20FNO B4806985 2-(2-fluorophenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine

2-(2-fluorophenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine

Cat. No.: B4806985
M. Wt: 309.4 g/mol
InChI Key: HKXPBUWZEBDUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine is an organic compound that features a fluorophenyl group and a methoxynaphthyl group connected via an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 4-methoxynaphthalene.

    Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired ethanamine derivative.

    Final Product: The final step involves the coupling of the ethanamine derivative with 4-methoxynaphthalene under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(2-fluorophenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine
  • 2-(3-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine
  • 7-(2-(4-fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one

Uniqueness

2-(2-fluorophenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine is unique due to its specific combination of a fluorophenyl group and a methoxynaphthyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO/c1-23-20-11-10-16(17-7-3-4-8-18(17)20)14-22-13-12-15-6-2-5-9-19(15)21/h2-11,22H,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXPBUWZEBDUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNCCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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